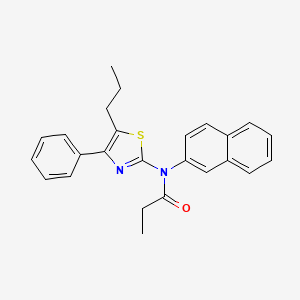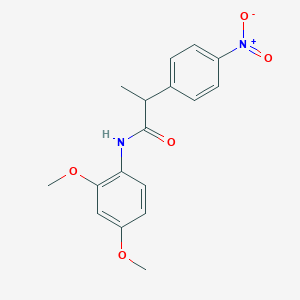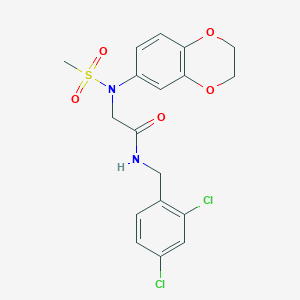
N-2-naphthyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide
Descripción general
Descripción
N-2-naphthyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide, also known as Compound 1, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole-containing compounds and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-2-naphthyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide 1 involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. Additionally, the compound also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is crucial for tumor growth.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, the compound also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain. The compound has also been shown to have antidiabetic activity by improving insulin sensitivity and glucose uptake in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-2-naphthyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide 1 is its high potency and selectivity towards cancer cells. The compound exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can hinder its bioavailability in vivo. This limitation can be overcome by formulating the compound in suitable delivery systems.
Direcciones Futuras
There are several future directions for the research on N-2-naphthyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide 1. One of the potential applications of this compound is in the treatment of drug-resistant cancer cells. Studies have shown that this compound 1 exhibits potent activity against drug-resistant cancer cells, making it a promising candidate for overcoming drug resistance. Additionally, the compound's anti-inflammatory and neuroprotective activities make it a potential candidate for the treatment of neuroinflammatory and neurodegenerative diseases. Further research is needed to explore the full potential of this compound in various therapeutic areas.
Conclusion:
In conclusion, this compound, also known as this compound 1, is a novel small molecule compound that has shown promising results in various scientific research studies. The compound exhibits potent anticancer, anti-inflammatory, neuroprotective, and antidiabetic activities, making it a potential candidate for various therapeutic applications. Further research is needed to explore the full potential of this compound in various therapeutic areas.
Aplicaciones Científicas De Investigación
N-2-naphthyl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide 1 has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most significant applications of this compound is its anticancer activity. Studies have shown that this compound 1 exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-naphthalen-2-yl-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-3-10-22-24(19-12-6-5-7-13-19)26-25(29-22)27(23(28)4-2)21-16-15-18-11-8-9-14-20(18)17-21/h5-9,11-17H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDSSXUHNKSVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC3=CC=CC=C3C=C2)C(=O)CC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076275.png)

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4076284.png)

![1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate](/img/structure/B4076301.png)

![N-allyl-N-[2-(mesityloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076310.png)
![methyl 4-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4076318.png)
![2-methyl-7-{[(4-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B4076322.png)

methyl]-8-quinolinol](/img/structure/B4076335.png)
![N-(2-hydroxy-2-phenylethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B4076340.png)
![1-[4-(2-sec-butylphenoxy)butyl]piperazine oxalate](/img/structure/B4076359.png)
![N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate](/img/structure/B4076361.png)